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Cat. No.: B130210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-L-2-amino-8-nonenoic acid is a non-proteinogenic amino acid characterized by a C9

aliphatic chain with a terminal double bond. This unsaturated side chain provides a versatile

functional handle for various chemical modifications, making it a valuable building block in

medicinal chemistry and drug development. For instance, the terminal alkene can be utilized in

olefin metathesis, click chemistry, or other addition reactions to introduce probes, linkers, or

other pharmacologically active moieties. This document outlines a detailed synthetic protocol

for the preparation of Boc-L-2-amino-8-nonenoic acid, employing 7-bromo-1-heptene as a key

reagent.

The synthetic strategy is centered around the well-established O'Donnell asymmetric amino

acid synthesis.[1] This method involves the alkylation of a Schiff base derived from a glycine

ester, which allows for the stereocontrolled introduction of the amino acid side chain. In this

protocol, the benzophenone imine of tert-butyl glycinate is alkylated with 7-bromo-1-heptene
under phase-transfer catalysis conditions. Subsequent acidic hydrolysis removes the imine and

tert-butyl ester protecting groups, followed by the protection of the resulting free amino acid

with a tert-butyloxycarbonyl (Boc) group to yield the final product.
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The synthesis of Boc-L-2-amino-8-nonenoic acid from 7-bromo-1-heptene is a multi-step

process that can be summarized as follows:

Formation of the Glycine Schiff Base: Reaction of tert-butyl glycinate with benzophenone

imine to form the protected glycine precursor, tert-butyl N-(diphenylmethylene)glycinate.

Alkylation: Phase-transfer catalyzed alkylation of the glycine Schiff base with 7-bromo-1-
heptene to introduce the C7 alkenyl side chain.

Deprotection: Acid-catalyzed hydrolysis of the benzophenone imine and the tert-butyl ester

to yield L-2-amino-8-nonenoic acid.

Boc Protection: Protection of the amino group of L-2-amino-8-nonenoic acid using di-tert-

butyl dicarbonate to afford the final product, Boc-L-2-amino-8-nonenoic acid.

Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. It is

important to note that specific yield data for the synthesis of Boc-L-2-amino-8-nonenoic acid

using this exact route is not readily available in the published literature. The provided data is

therefore based on reported yields for analogous reactions with similar long-chain alkyl halides

under phase-transfer catalysis conditions.[2] Actual yields may vary depending on experimental

conditions and scale.
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Step Reaction
Starting
Material

Product Reagents
Estimated
Yield (%)

1
Schiff Base

Formation

tert-Butyl

glycinate

tert-Butyl N-

(diphenylmet

hylene)glycin

ate

Benzophenon

e imine
90-95

2 Alkylation

tert-Butyl N-

(diphenylmet

hylene)glycin

ate

tert-Butyl N-

(diphenylmet

hylene)-2-

amino-8-

nonenoate

7-Bromo-1-

heptene,

Phase-

Transfer

Catalyst

75-85

3 Deprotection

tert-Butyl N-

(diphenylmet

hylene)-2-

amino-8-

nonenoate

L-2-Amino-8-

nonenoic acid
Aqueous HCl 85-95

4
Boc

Protection

L-2-Amino-8-

nonenoic acid

Boc-L-2-

amino-8-

nonenoic acid

Di-tert-butyl

dicarbonate
90-98

Experimental Protocols
Step 1: Synthesis of tert-Butyl N-
(diphenylmethylene)glycinate
This protocol is adapted from established procedures for the formation of benzophenone

imines of amino acid esters.

Materials:

tert-Butyl glycinate hydrochloride

Benzophenone imine

Dichloromethane (DCM), anhydrous
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Triethylamine (TEA), freshly distilled

Anhydrous sodium sulfate

Argon or Nitrogen atmosphere

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and an argon/nitrogen inlet, add tert-butyl glycinate hydrochloride (1.0 eq).

Add anhydrous dichloromethane (5 mL per mmol of glycinate).

Cool the suspension to 0 °C using an ice bath.

Slowly add triethylamine (1.1 eq) to the stirred suspension.

After 15 minutes, add benzophenone imine (1.05 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) to yield tert-butyl N-(diphenylmethylene)glycinate as a crystalline solid.

Step 2: Alkylation with 7-Bromo-1-heptene
This protocol is based on the O'Donnell phase-transfer catalytic alkylation of glycine Schiff

bases.[1]

Materials:
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tert-Butyl N-(diphenylmethylene)glycinate

7-Bromo-1-heptene

Toluene, anhydrous

50% Aqueous sodium hydroxide (NaOH) solution

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

Argon or Nitrogen atmosphere

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, add

tert-butyl N-(diphenylmethylene)glycinate (1.0 eq).

Add anhydrous toluene (10 mL per mmol of glycinate).

Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq).

Add 7-bromo-1-heptene (1.2 eq).

Cool the mixture to 0 °C in an ice bath.

Add the 50% aqueous NaOH solution (5.0 eq) dropwise with vigorous stirring.

Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

Upon completion, dilute the reaction mixture with toluene and water.

Separate the organic layer, and extract the aqueous layer with toluene.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure.

The crude product, tert-butyl N-(diphenylmethylene)-2-amino-8-nonenoate, can be purified

by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b130210?utm_src=pdf-body
https://www.benchchem.com/product/b130210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Deprotection of the Alkylated Schiff Base
This protocol describes the acidic hydrolysis of the benzophenone imine and the tert-butyl

ester.

Materials:

tert-Butyl N-(diphenylmethylene)-2-amino-8-nonenoate

Tetrahydrofuran (THF)

3 M Hydrochloric acid (HCl)

Procedure:

Dissolve the purified tert-butyl N-(diphenylmethylene)-2-amino-8-nonenoate (1.0 eq) in THF

(10 mL per mmol).

Add 3 M aqueous HCl (5.0 eq) to the solution.

Stir the mixture at room temperature for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Wash the reaction mixture with dichloromethane to remove the benzophenone byproduct.

Concentrate the aqueous layer under reduced pressure to obtain the crude L-2-amino-8-

nonenoic acid hydrochloride salt.

The crude product can be used directly in the next step or purified by ion-exchange

chromatography.

Step 4: Boc Protection of L-2-Amino-8-nonenoic Acid
This is a standard procedure for the N-Boc protection of an amino acid.

Materials:

L-2-Amino-8-nonenoic acid hydrochloride
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Di-tert-butyl dicarbonate (Boc)₂O

1,4-Dioxane

Water

Sodium bicarbonate (NaHCO₃)

Ethyl acetate

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate

Procedure:

Dissolve the crude L-2-amino-8-nonenoic acid hydrochloride (1.0 eq) in a mixture of 1,4-

dioxane and water (2:1 v/v).

Add sodium bicarbonate (3.0 eq) to the solution and stir until the solid dissolves.

Add a solution of di-tert-butyl dicarbonate (1.2 eq) in 1,4-dioxane.

Stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction by TLC.

After completion, remove the 1,4-dioxane under reduced pressure.

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any

unreacted (Boc)₂O.

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate under reduced pressure to yield the final product, Boc-L-2-amino-8-

nonenoic acid.

The product can be further purified by column chromatography on silica gel if necessary.
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Caption: Overall synthetic workflow for Boc-L-2-amino-8-nonenoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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